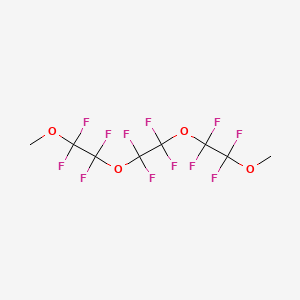![molecular formula C45H69NO3 B14238522 Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)- CAS No. 350484-86-5](/img/structure/B14238522.png)
Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)- is a complex organic compound with the molecular formula C21H21NO3 and a molecular weight of 335.4 g/mol . This compound is known for its unique structure, which includes multiple phenol groups and bulky tert-butyl groups, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)- typically involves the reaction of phenol derivatives with nitrilotris(methylene) compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in reactors with continuous monitoring of reaction parameters to optimize yield and purity.
Chemical Reactions Analysis
Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol groups to corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with biological molecules, while the bulky tert-butyl groups can influence the compound’s steric properties, affecting its binding affinity and specificity . The nitrilotris(methylene) moiety can act as a chelating agent, binding to metal ions and influencing their reactivity.
Comparison with Similar Compounds
Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)- can be compared with other similar compounds such as:
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: This compound has a similar phenol structure but with different substituents, affecting its reactivity and applications.
Phenol, 2,6-bis(1,1-dimethylethyl)-: This compound lacks the nitrilotris(methylene) moiety, making it less complex and with different chemical properties. The uniqueness of Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)- lies in its combination of phenol groups, bulky tert-butyl groups, and the nitrilotris(methylene) moiety, which together confer distinct chemical and physical properties.
Properties
CAS No. |
350484-86-5 |
|---|---|
Molecular Formula |
C45H69NO3 |
Molecular Weight |
672.0 g/mol |
IUPAC Name |
2-[[bis[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]amino]methyl]-4,6-ditert-butylphenol |
InChI |
InChI=1S/C45H69NO3/c1-40(2,3)31-19-28(37(47)34(22-31)43(10,11)12)25-46(26-29-20-32(41(4,5)6)23-35(38(29)48)44(13,14)15)27-30-21-33(42(7,8)9)24-36(39(30)49)45(16,17)18/h19-24,47-49H,25-27H2,1-18H3 |
InChI Key |
RGOCYENVUZEPPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN(CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O)CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


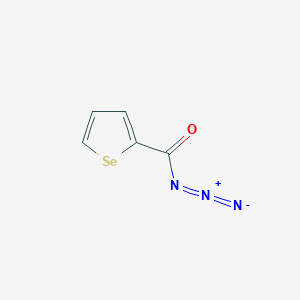
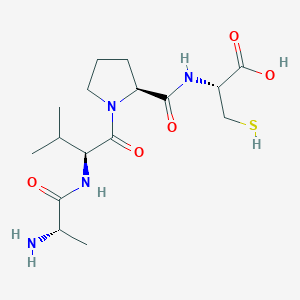
![1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14238451.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14238455.png)
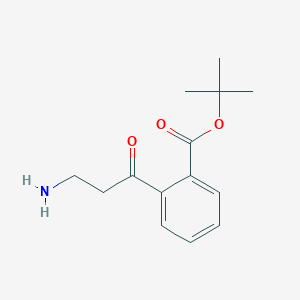
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)

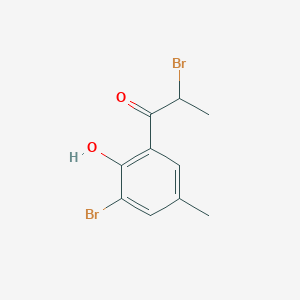

![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)

![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)

